6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one
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Overview
Description
6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one: is an organic compound with a unique structure characterized by a pyridinone ring substituted with an acetyl group at the 6-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)pyridine and acetyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Catalysts: Catalysts such as aluminum chloride or other Lewis acids may be employed to facilitate the acetylation reaction.
Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active site residues, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
6-Acetyl-4-(trifluoromethyl)pyridin-2(1H)-one: can be compared with similar compounds, such as:
6-Acetyl-4-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
6-Acetyl-4-(chloromethyl)pyridin-2(1H)-one: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
6-Acetyl-4-(bromomethyl)pyridin-2(1H)-one: Similar to the chloromethyl derivative but with a bromine atom, leading to variations in reactivity and biological activity.
The uniqueness of This compound lies in its trifluoromethyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-acetyl-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(8(9,10)11)3-7(14)12-6/h2-3H,1H3,(H,12,14) |
InChI Key |
OYMWZMVPIGRXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
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